molecular formula C9H12ClN3O B1655121 6-chloro-N,N-diethylpyridazine-3-carboxamide CAS No. 321946-12-7

6-chloro-N,N-diethylpyridazine-3-carboxamide

Cat. No. B1655121
CAS RN: 321946-12-7
M. Wt: 213.66
InChI Key: FXXLBRDLPLVLAH-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The InChI code for 6-chloro-N,N-diethylpyridazine-3-carboxamide is 1S/C9H12ClN3O/c1-3-13(4-2)9(14)7-5-6-8(10)12-11-7/h5-6H,3-4H2,1-2H3 . This code provides a specific representation of the molecule’s structure, including the arrangement of atoms and bonds.


Physical And Chemical Properties Analysis

The physical form of this compound is a liquid . The storage temperature is 4 degrees Celsius .

Mechanism of Action

The mechanism of action for 6-chloro-N,N-diethylpyridazine-3-carboxamide is not specified in the available sources. The mechanism of action would depend on the specific application of the compound, which is currently intended for research use only.

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm. The hazard statements associated with it are H315, H319, and H335, which indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

As for future directions, it’s important to note that 6-chloro-N,N-diethylpyridazine-3-carboxamide is currently intended for research use only. Therefore, its potential applications and impact will largely depend on the outcomes of future research studies. It’s crucial that any future work with this compound adheres to safety guidelines due to its potential hazards .

properties

IUPAC Name

6-chloro-N,N-diethylpyridazine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClN3O/c1-3-13(4-2)9(14)7-5-6-8(10)12-11-7/h5-6H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXXLBRDLPLVLAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=NN=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701257752
Record name 6-Chloro-N,N-diethyl-3-pyridazinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701257752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

321946-12-7
Record name 6-Chloro-N,N-diethyl-3-pyridazinecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=321946-12-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloro-N,N-diethyl-3-pyridazinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701257752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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